2-(4-氟苯基)-2-苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

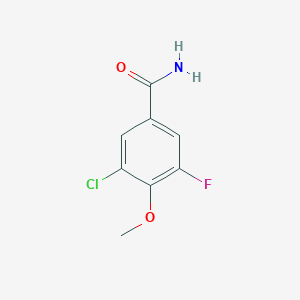

2-(4-Fluorophenyl)-2-phenylacetic acid is a compound that features a fluorine atom attached to a phenyl ring, which is known for imparting unique properties to organofluorine compounds. These properties are highly sought after in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of the fluorine atom can significantly influence the reactivity, biological activity, and toxicity of the compound, making the control of positional isomers crucial in pharmaceutical applications .

Synthesis Analysis

The synthesis of related fluorophenylacetic acid derivatives often involves complex pathways to ensure the selectivity of fluorination. For instance, the practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, starts from 4-fluorophenylacetic acid and involves asymmetric hydrogenation with high enantiomeric excess . Another example is the synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which is derived from a bromophenyl precursor and involves ammonium acetate in glacial acetic acid .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-fluorophenyl moiety has been characterized using various analytical techniques. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters .

Chemical Reactions Analysis

The reactivity of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives can be manipulated through various chemical reactions. For instance, the synthesis of a potent BACE1 inhibitor involved a Friedel-Crafts reaction followed by DMSO mediated α-oxidation and aminohydantoin formation . Additionally, the synthesis of 2-fluoro-2-phenylalkanoic acids from β-fluoro-β-phenyl alcohols demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives are influenced by the fluorine atom. Chromatographic selectivity studies have shown that the choice of organic modifier is crucial for achieving acceptable separation of positional isomers, with thermodynamic analysis indicating that the separation process can be enthalpy or entropy-driven . Furthermore, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has been explored, with fluorine NMR spectroscopy being used to distinguish enantiomers of alcohols and to determine the configuration of substituted-phenyl secondary alcohols .

科学研究应用

反应性和光谱分析

对卤代苯乙酸进行的比较密度泛函理论(DFT)研究,包括2-(4-氟苯基)-2-苯乙酸,突出了它们的反应性、酸度和振动光谱。该研究提供了关于结构性质、反应性描述符和振动光谱的见解,将理论预测与相关分子的实验数据进行了比较(Srivastava et al., 2015)。

合成应用

对关键药物中间体的合成研究已经利用了2-(4-氟苯基)-2-苯乙酸衍生物。例如,该化合物已被用于合成4-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯丁酰胺,这是阿托伐他汀钙的关键中间体,展示了该化合物在创造他汀类药物中的实用性(Zhang Yi-fan, 2010)。

抗菌活性

从苯乙酸合成的4-氨基苯乙酸衍生物显示出有希望的抗菌活性。这项研究为从苯乙酸衍生物中开发新的抗菌剂提供了潜在应用(Bedair et al., 2006)。

磁性能和晶体结构

已经探索了从氟代苯乙酸酯衍生的化合物的结构和磁性能。这些研究揭示了取代基效应如何影响磁性行为和结构参数,有助于开发具有特定磁性能的材料(Liu et al., 2017)。

生物转化和代谢工程

研究表明海洋真菌能够将苯乙腈转化为2-羟基苯乙酸,展示了在生产苯乙酸方面生物技术应用的潜力。这种方法为生产有价值的化学物质提供了一种高效且环保的方法(Oliveira et al., 2013)。

流感病毒神经氨酸酶抑制

已合成疏水性苯乙酸衍生物,并评估其抑制流感A病毒神经氨酸酶的能力。这些化合物在特定位置进行修饰后显示出强大的抑制活性,突显了苯乙酸衍生物在抗病毒药物开发中的潜力(Lv & Shi, 2022)。

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-(4-Fluorophenyl)-2-phenylacetic acid.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The exact interaction of 2-(4-Fluorophenyl)-2-phenylacetic acid with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that 2-(4-fluorophenyl)-2-phenylacetic acid may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that 2-(4-fluorophenyl)-2-phenylacetic acid may have similar effects .

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .

属性

IUPAC Name |

2-(4-fluorophenyl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHPRKLZKXQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395060 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

723-69-3 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。